5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound characterized by a unique structure that includes a fluorine atom, two methyl groups, and a dioxin ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . This reaction facilitates the formation of the dioxin ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of scalable and efficient catalytic processes, are likely employed. The use of green chemistry approaches, including catalyst-free and additive-free conditions, is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxin ring or the attached substituents.
Substitution: Halogen substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of drugs with antiplasmodial, cytotoxic, and topoisomerase I inhibitory activities.
Materials Science: The compound’s unique photophysical properties make it useful in the development of luminescent materials.
Agricultural Chemistry: Derivatives of this compound are explored as insecticides, fungicides, and crop protection agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as topoisomerase I, leading to the disruption of DNA replication in cancer cells . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl trifluoromethanesulfonate
- (Z)-8-(2-bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Uniqueness
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9FO3/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5H,1-2H3 |
InChI Key |
BCDJCHMCNCNMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(=CC=C2)F)C(=O)O1)C |
Origin of Product |
United States |
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